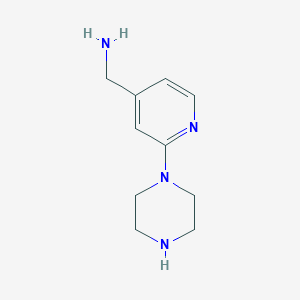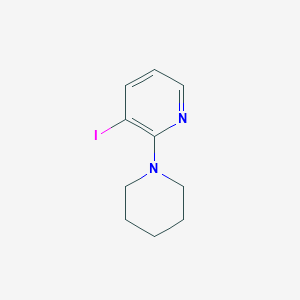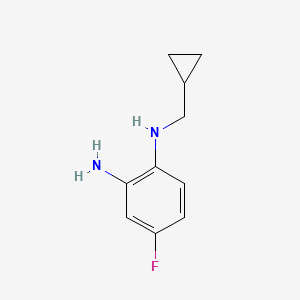
Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate
描述
“Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .科学研究应用
Antimicrobial Activity
Thiazole derivatives, including Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate, have been studied for their potential as antimicrobial agents. The thiazole ring is a core structure in many biologically active compounds, such as sulfathiazole, which is known for its antimicrobial properties . Researchers have synthesized various thiazole derivatives and tested them against different bacterial strains, finding promising results in inhibiting bacterial growth .
Anticancer Properties
The thiazole moiety is a common feature in several anticancer drugs. For instance, compounds with a thiazole ring have been tested against human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), showing potential anticancer activity . The ability of thiazole derivatives to act on various cancer cell lines makes them valuable for further research and development in oncology.
Neuroprotective Effects
Thiazoles have been associated with neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases. The presence of a thiazole ring in vitamin B1 (thiamine) highlights its importance in neurological functions. Thiamine plays a role in the synthesis of neurotransmitters and helps maintain proper nervous system function .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of thiazole derivatives have been well-documented. These compounds can be designed to reduce inflammation and pain, making them potential candidates for new anti-inflammatory and analgesic drugs .
Antiviral and Antiretroviral Effects
Thiazole derivatives have shown promise in antiviral and antiretroviral therapy. Compounds like Ritonavir, which contain a thiazole ring, are used in the treatment of HIV/AIDS. The exploration of thiazole-based compounds could lead to the development of new drugs to combat viral infections .
Antidiabetic Activity
Research has indicated that thiazole derivatives can exhibit antidiabetic activity. Modifying the thiazole structure has led to the creation of molecules that show potential in managing diabetes, which is a significant area of concern in modern medicine .
Antioxidant Potential
Thiazoles have been investigated for their antioxidant properties. Antioxidants play a vital role in protecting the body from oxidative stress and related diseases. Thiazole compounds could contribute to the development of new antioxidants .
Chemokine Receptor Antagonism
Thiazole derivatives have been used to design chemokine receptor antagonists. These compounds can modulate immune responses and have therapeutic potential in treating diseases where chemokine receptors are involved .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have shown diverse biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level due to their diverse biological activities .
属性
IUPAC Name |
methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJSYBNSCAWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)


![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)





![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)
![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)